molecular formula C25H36O6 B030940 Hydrocortisone 21-butyrate CAS No. 6677-99-2

Hydrocortisone 21-butyrate

Cat. No. B030940
CAS RN: 6677-99-2
M. Wt: 432.5 g/mol
InChI Key: YZNQMPPBWQTLFJ-TUFAYURCSA-N
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Description

Synthesis Analysis

Hydrocortisone 21-butyrate synthesis involves chemical modification of hydrocortisone, specifically the addition of a butyrate group at the 21st carbon position. This modification enhances its lipophilicity compared to hydrocortisone, affecting its pharmacokinetics and distribution in the body. Detailed synthetic pathways focus on optimizing yield and purity, with an emphasis on the esterification process that attaches the butyrate group to the hydrocortisone molecule.

Molecular Structure Analysis

The molecular structure of hydrocortisone 21-butyrate is characterized by the core cyclopentanoperhydrophenanthrene structure common to corticosteroids, with specific functional groups that confer its unique properties. The butyrate ester at the 21st carbon significantly influences its activity and selectivity for glucocorticoid receptors in the skin, contributing to its therapeutic profile.

Chemical Reactions and Properties

Hydrocortisone 21-butyrate undergoes various chemical reactions, including hydrolysis, which can affect its potency and efficacy. Its stability under different conditions, reactivity with other compounds, and susceptibility to enzymatic degradation in the skin are key factors in its formulation and therapeutic use.

Physical Properties Analysis

The physical properties of hydrocortisone 21-butyrate, such as solubility, melting point, and crystalline structure, influence its formulation into creams, ointments, and other topical preparations. These properties are critical for ensuring optimal absorption through the skin and achieving desired therapeutic effects.

Chemical Properties Analysis

Chemically, hydrocortisone 21-butyrate exhibits typical glucocorticoid activity with anti-inflammatory, immunosuppressive, and vasoconstrictive effects. Its chemical properties, including reactivity, stability, and interaction with biological molecules, underpin its mechanism of action at the molecular and cellular levels, contributing to its effectiveness in treating skin conditions.

For further reading and detailed scientific research on hydrocortisone 21-butyrate and related topics, the following references provide comprehensive insights and evidence-based information:

  • P. Goustas, M. Cork, & D. Higson (2003). EumovateTM (clobetasone butyrate 0.05%) cream: a review of clinical efficacy and safety. Journal of Dermatological Treatment, 14(1), 71-85. Read more.

  • A. J. Leonel & J. Alvarez‐Leite (2012). Butyrate: implications for intestinal function. Current Opinion in Clinical Nutrition and Metabolic Care, 15(1), 474–479. Read more.

  • R. Stilling, M. V. D. Wouw, G. Clarke, C. Stanton, T. Dinan, & J. Cryan (2016). The neuropharmacology of butyrate: The bread and butter of the microbiota-gut-brain axis? Neurochemistry International, 99, 110-132. Read more.

Scientific research applications

Adrenal Insufficiency and Cushing's Disease

Hydrocortisone is pivotal in the management of adrenal insufficiency (AI), offering a replacement therapy that mimics physiological cortisol rhythms. Studies suggest that optimal dosing strategies and formulations can significantly impact the quality of life in AI patients, pointing towards the necessity of developing formulations that closely align with the circadian cortisol profile for improved therapeutic outcomes (Lennernäs, Skrtic, & Johannsson, 2008). Moreover, in Cushing's disease, where endogenous cortisol production is excessive, medical therapies including adrenal steroidogenesis inhibitors and glucocorticoid receptor antagonists have been explored. These interventions aim at normalizing cortisol levels, underscoring hydrocortisone's role in studying the disease's pathophysiology and treatment (Fleseriu & Petersenn, 2015).

Sepsis and Septic Shock

In the context of sepsis and septic shock, hydrocortisone's role is being actively researched, particularly its synergistic use with ascorbic acid and thiamine (HAT therapy). Although studies present mixed outcomes, there's growing interest in exploring HAT therapy's potential benefits in reducing mortality and improving clinical outcomes in septic patients. The exact mechanism, optimal dosing, and treatment duration remain subjects of ongoing investigation, reflecting hydrocortisone's importance in acute care research (Wang et al., 2022).

Dermatological Conditions

Hydrocortisone 21-butyrate's efficacy and tolerability in dermatological applications, such as atopic dermatitis, have been systematically reviewed. It is compared against other corticosteroids and non-steroidal treatments, highlighting its relative effectiveness and safety profile. Such research elucidates the drug's place in the therapeutic arsenal against chronic skin conditions, providing a foundation for tailored treatment strategies that minimize adverse effects while maximizing clinical benefits (Wu Zhi-hua, 2007).

Post-Traumatic Stress Disorder (PTSD)

Exploratory studies into the prevention and treatment of PTSD with hydrocortisone underscore its potential in modulating stress responses. Early intervention with hydrocortisone following traumatic events may offer a pathway to mitigate the development of PTSD, showcasing the drug's utility beyond its anti-inflammatory properties and into psychological health domains (Badari Birur, Moore, & Davis, 2017).

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNQMPPBWQTLFJ-TUFAYURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875538
Record name Hydrocortisone 21-butyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocortisone 21-butyrate

CAS RN

6677-99-2
Record name Hydrocortisone-21-butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6677-99-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone 21-butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone 21-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.015
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Record name HYDROCORTISONE 21-BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX86T7RLSC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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